Cas no 2667-89-2 (Bisbentiamine)

ビスベンチアミン(Bisbentiamine)は、ビタミンB1誘導体の一種であり、チアミン(ビタミンB1)と安息香酸が結合した構造を特徴とする。水溶性ビタミンに比べて生体利用率が高く、持続的な効果が期待できる。特に、糖代謝の補酵素としての役割を果たし、エネルギー産生プロセスを効率的に支援する。神経機能の維持や疲労回復にも関与し、脂溶性の特性から細胞膜への透過性が優れている。他のビタミンB群との相乗効果により、生化学的なバランスを促進する点が特長である。

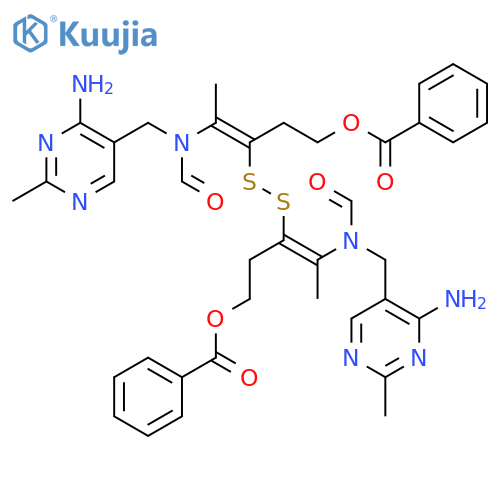

Bisbentiamine structure

商品名:Bisbentiamine

Bisbentiamine 化学的及び物理的性質

名前と識別子

-

- Bisbentiamine

- N,N'-(Dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)formamide) dibenzoate

- benzoylthiaminedisulfide

- BENZOYLTHIAMINEDISULPHIDE

- beprocin

- beston

- bis(o-benzoylthiamine)disulfide

- bisbenthiamine

- Bisbentiamin

- BISBENTIAMINE DISULFIDE

- btds

- dibenzoate(ester)

- N,N'-bis-(4-amino-2-methyl-pyrimidin-5-ylmethyl)-N,N'-[2,5-bis-(2-benzoyloxy-ethyl)-1,6-dimethyl-3,4-dithia-hexa-1,5-diene-1,6-diyl]-bis-formamide

- O-Benzoylthiamindisulfid

- O-benzoylthiamine disulfide

- Thiamindisulfid-monosulfoxid-O-benzoylester

- NS00007828

- BISBENTIAMINE [MART.]

- SMR001827643

- Bisbentiamine [INN:JAN]

- N,N'-(Dithiobis(2-(2-benzoyloxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)formamide)

- SCHEMBL1649194

- EINECS 220-206-6

- BISBENTIAMINE [INN]

- BISBENTIAMINE [JAN]

- CHEBI:31288

- AS-17379

- Q27283980

- NCGC00183879-02

- Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl- 5-pyrimidinyl)methyl)-, dibenzoate (ester)

- Bisbentiaminedisulfide

- Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-

- UNII-MEI78CAM16

- SR-01000944879

- Bisbentiaminum [INN-Latin]

- BISBENTIAMINE [WHO-DD]

- MEI78CAM16

- Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-1-methyl-5-pyrimidinyl)methyl)-, dibenzoate (ester)

- 5-25-12-00170 (Beilstein Handbook Reference)

- 2667-89-2

- Bisbentiamina

- Bisbentiaminum

- BISBENTIAMINE [MI]

- BRN 0741598

- SR-01000944879-1

- Formamide, N,N'-(dithiobis(2-(2-(benzoyloxy)ethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-

- CHEMBL1987005

- [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate

- Benzoylthiamine disulfide

- Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, dibenzoate (ester)

- Bisbentiamina [INN-Spanish]

- MLS006010791

- NCGC00183879-01

- BENZOYLTHIAMINDISULFID

- DTXSID7048586

- IWXAZSAGYJHXPX-BCEWYCLDSA-N

- BISBENTIAMINE (MART.)

- DTXCID7028512

- Bisbentiaminum (INN-Latin)

- Bisbentiamina (INN-Spanish)

- Beston (TN)

- FB41608

- 220-206-6

-

- MDL: MFCD01726426

- インチ: InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44)/b33-25-,34-26-

- InChIKey: IWXAZSAGYJHXPX-LYWFMZLMSA-N

- ほほえんだ: O=CN(CC1=C(N)N=C(C)N=C1)/C(/C)=C(/CCOC(C1=CC=CC=C1)=O)\SS/C(/CCOC(C1=CC=CC=C1)=O)=C(/C)\N(C=O)CC1=C(N)N=C(C)N=C1

計算された属性

- せいみつぶんしりょう: 770.26700

- どういたいしつりょう: 770.267

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 14

- 重原子数: 54

- 回転可能化学結合数: 19

- 複雑さ: 1200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 2

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 247A^2

じっけんとくせい

- 密度みつど: 1.331

- ゆうかいてん: 140-145 ºC

- ふってん: 987.4°Cat760mmHg

- フラッシュポイント: 551°C

- 屈折率: 1.654

- PSA: 247.42000

- LogP: 8.43760

Bisbentiamine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

Bisbentiamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-358074-1g |

Bisbentiamine, |

2667-89-2 | ≥98% | 1g |

¥2820.00 | 2023-09-05 | |

| TRC | B411138-2.5g |

Bisbentiamine |

2667-89-2 | 2.5g |

$ 125.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-358074B-100 mg |

Bisbentiamine, |

2667-89-2 | ≥98% | 100MG |

¥903.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-358074-1 g |

Bisbentiamine, |

2667-89-2 | ≥98% | 1g |

¥2,820.00 | 2023-07-10 | |

| TRC | B411138-2500mg |

Bisbentiamine |

2667-89-2 | 2500mg |

$ 155.00 | 2023-04-18 | ||

| 1PlusChem | 1P01DQIN-25mg |

Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]- |

2667-89-2 | >98%(HPLC)powder | 25mg |

$128.00 | 2024-05-08 | |

| eNovation Chemicals LLC | Y1265666-5g |

Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]- |

2667-89-2 | >98%(HPLC)powder | 5g |

$475 | 2025-02-19 | |

| Ambeed | A828600-5g |

Bisbentiamine |

2667-89-2 | 98% | 5g |

$513.0 | 2024-07-20 | |

| A2B Chem LLC | AX19711-25mg |

Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]- |

2667-89-2 | >98%(HPLC)powder | 25mg |

$109.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1265666-250mg |

Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]- |

2667-89-2 | >98%(HPLC)powder | 250mg |

$110 | 2025-02-19 |

Bisbentiamine 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

2667-89-2 (Bisbentiamine) 関連製品

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2667-89-2)Bisbentiamine

清らかである:99%

はかる:5g

価格 ($):462.0